molecular formula C13H17BN2O3 B12510012 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Cat. No.: B12510012
M. Wt: 260.10 g/mol
InChI Key: MORBTKNFRODXNX-UHFFFAOYSA-N
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Description

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is an organic compound that features a boronic ester group and a nitrile group attached to a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile typically involves the reaction of a methoxy-substituted pyridine derivative with a boronic ester. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where the boronic ester reacts with a halogenated pyridine derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming carbon-carbon bonds with electrophilic partners. This process is facilitated by palladium catalysts, which help to activate the boronic ester and the electrophile, allowing for efficient coupling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is unique due to the presence of both a nitrile and a boronic ester group on the same molecule. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its utility in various applications .

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10(8-15)16-11(7-9)17-5/h6-7H,1-5H3

InChI Key

MORBTKNFRODXNX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C#N

Origin of Product

United States

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